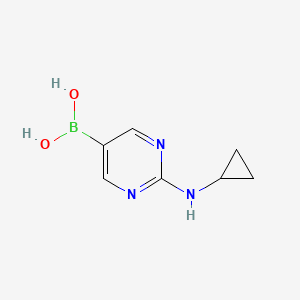

(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

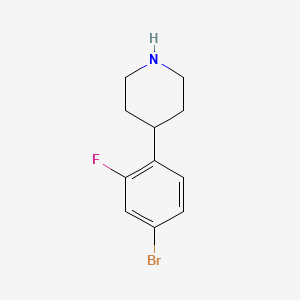

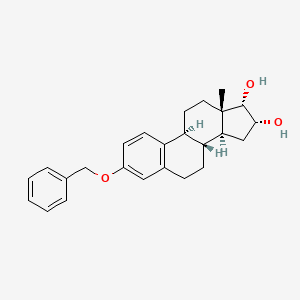

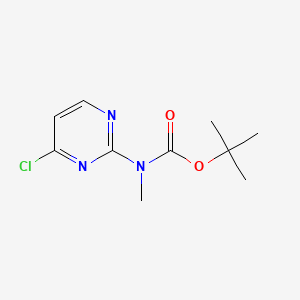

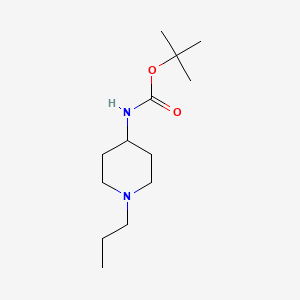

“(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid” is a chemical compound with the CAS Number: 1312942-14-5 . It has a molecular weight of 178.99 and its molecular formula is C7H10BN3O2 . It is usually stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H10BN3O2/c12-8(13)5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6,12-13H,1-2H2,(H,9,10,11) . The InChI key is QJEUYETUMSOZKR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 178.99 and its molecular formula is C7H10BN3O2 . It is usually stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

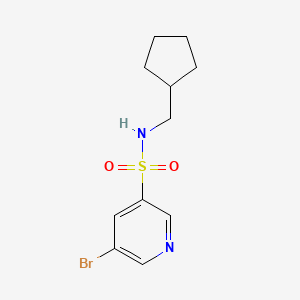

- Application : (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid can serve as a boron source in Suzuki–Miyaura reactions, enabling the synthesis of diverse biaryl compounds. These compounds find applications in pharmaceuticals, agrochemicals, and materials science .

- Application : Researchers have used (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid to introduce functional groups such as oxidations, aminations, and halogenations. These transformations expand the synthetic toolbox for organic chemists .

- Application : This compound has been investigated for catalytic protodeboronation of alkyl boronic esters. Such reactions allow access to valuable building blocks for organic synthesis, including 1°, 2°, and 3° alkyl boronic esters .

Suzuki–Miyaura Coupling

Functional Group Transformations

Protodeboronation

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332 . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, including (2-(cyclopropylamino)pyrimidin-5-yl)boronic acid, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical processes due to their ability to form reversible covalent bonds with biomolecules containing hydroxyl groups .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere at 2-8°c to maintain its stability .

Result of Action

Boronic acids are known to interact with various biological targets, potentially leading to a wide range of cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid. For instance, the compound’s stability can be affected by light, temperature, and the presence of oxygen . Therefore, it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C .

properties

IUPAC Name |

[2-(cyclopropylamino)pyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BN3O2/c12-8(13)5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6,12-13H,1-2H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEUYETUMSOZKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)NC2CC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729147 |

Source

|

| Record name | [2-(Cyclopropylamino)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid | |

CAS RN |

1312942-14-5 |

Source

|

| Record name | [2-(Cyclopropylamino)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B567470.png)

![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)

![8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B567482.png)